2-Amino-4,6-dimethylpyrimidine
Overview
Description
2-Amino-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H9N3. It is a derivative of pyrimidine, characterized by the presence of amino and methyl groups at specific positions on the pyrimidine ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
2-Amino-4,6-dimethylpyrimidine is a biologically important compound as it occurs in nature as a component of nucleic acids
Mode of Action
The compound can act as a nucleophile, attacking aldehyde carbon . This is essentially an aldol condensation . The compound can be deprotonated quite easily because the conjugated base is stabilized by resonance .
Biochemical Pathways
Given its presence in nucleic acids, it may play a role in dna synthesis and repair .
Pharmacokinetics
Given its small molecular weight (12316 g/mol ), it is likely to be well-absorbed and distributed throughout the body.
Result of Action
Given its role in nucleic acids, it may influence dna synthesis and repair, potentially affecting cell growth and division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is moderately persistent in the environment and moderately mobile in drainflow . These factors could influence its bioavailability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Amino-4,6-dimethylpyrimidine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The compound has been found to be protonated due to the migration of the proton from the carboxyl group of the 2-hydroxybenzoate . This protonation is accompanied by an increase in the internal angle around N1 (C1–N1–C4 121.17) compared to 116.2° in neutral pyrimidine .
Molecular Mechanism
It’s known that the compound can act as a nucleophile, attacking the aldehyde carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions . Another method includes the transition metal-free cross-coupling reactions or the aromatic nucleophilic substitution of halogen pyrimidines with anilines under acidic conditions .
Industrial Production Methods: In industrial settings, the compound is often produced using the slow evaporation solution technique. This method involves dissolving the reactants in a suitable solvent and allowing the solution to evaporate slowly, leading to the formation of single crystals .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic conditions and halogenated reagents are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
2-Amino-4,6-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of non-linear optical materials and other advanced materials
Comparison with Similar Compounds
- 2-Aminopyridine
- 2-Aminopyrimidine
- Melamine
Comparison: 2-Amino-4,6-dimethylpyrimidine is unique due to the presence of both amino and methyl groups on the pyrimidine ring, which influences its chemical reactivity and biological activity. Compared to 2-aminopyridine and 2-aminopyrimidine, the additional methyl groups in this compound can enhance its lipophilicity and potentially its ability to cross biological membranes .
Properties
IUPAC Name |
4,6-dimethylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQNBVFPZMCDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052510 | |
Record name | 2-Amino-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-15-7 | |
Record name | 2-Amino-4,6-dimethylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-4,6-dimethylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-AMINO-4,6-DIMETHYLPYRIMIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3278 | |
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Record name | 2-Pyrimidinamine, 4,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethylpyrimidin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-4,6-DIMETHYLPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S48MI253M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 2-amino-4,6-dimethylpyrimidine is C6H9N3. Its molecular weight is 123.16 g/mol. [, , , , , , ]
A: Spectroscopic studies using techniques like FTIR, UV-Vis, and NMR have been instrumental in characterizing this compound. [, , , , , , , , ]
- FTIR: Characteristic stretching vibration bands for N-H and C=N groups are observed, confirming the presence of the amino group and pyrimidine ring. Shifts in these bands in co-crystals indicate hydrogen bonding interactions. [, , , , ]
- UV-Vis: Studies have shown absorption peaks in the UV region, which are attributed to π-π* transitions within the pyrimidine ring. [, , , ]
- NMR: Both 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule, aiding in structural elucidation. [, , , ]
A: The stability of this compound is influenced by factors like temperature, pH, and presence of other chemical species. [, , , , ]
- Thermal Analysis (TGA/DSC): These techniques reveal the thermal stability of this compound and its complexes, including melting point, decomposition temperatures, and any phase transitions that occur upon heating. [, , , , , ]
- Chemical Degradation: Studies have shown that this compound can undergo degradation in the presence of certain chemicals or under specific conditions. For instance, it can be hydrolyzed in acidic or basic media. [, , ]
A: this compound frequently forms co-crystals with carboxylic acids via hydrogen bonding interactions. These interactions typically involve the amino group of the pyrimidine ring and the carboxyl group of the acid, forming characteristic ring motifs like R22(8). [, , , , , , , , ]
A: this compound acts as a ligand in coordination complexes with various metal ions, including silver(I), copper(II), and rare earth metals. The nitrogen atoms in the pyrimidine ring can coordinate to the metal center, forming diverse structures ranging from discrete complexes to polymeric networks. [, , , , , , , , ]
A: this compound can be used as a co-former in co-crystallization techniques to purify structurally similar compounds. By selectively forming a co-crystal with the target compound, the impurities can be separated out, leading to an increase in the purity of the desired product. []
A: Computational methods like Density Functional Theory (DFT) have been used to study various aspects of this compound, including: [, , , ]
- Tautomerism: DFT calculations help determine the relative stability of different tautomers of this compound and its derivatives, offering insights into their potential biological roles. []
- Hydrogen Bonding: Computational studies help understand the nature and strength of hydrogen bonding interactions in co-crystals of this compound with various co-formers. [, , ]
- Molecular Properties: DFT calculations can predict various molecular properties such as dipole moment, electronic structure, and vibrational frequencies, aiding in the interpretation of experimental data. [, , ]
A: this compound is a known degradation product of certain sulfonylurea herbicides, such as sulfometuron-methyl. Studies have investigated its degradation pathways in soil, including chemical hydrolysis and microbial degradation. [, ] Understanding the environmental fate of this compound is crucial for assessing the environmental impact of these herbicides. [, , ]
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